4-Bromo-2-isopropylbenzenesulfonamide

Beschreibung

Historical Evolution of Sulfonamide Therapeutics

The development of sulfonamides marks one of the most transformative periods in medicinal chemistry. The discovery of Prontosil, the first sulfonamide-based antibiotic, by Gerhard Domagk in 1932, demonstrated that synthetic chemicals could combat bacterial infections effectively. Prontosil’s success against streptococcal infections in mice—and later in humans, including Domagk’s own daughter—ushered in the “sulfa craze” of the 1930s. This breakthrough shifted pharmaceutical paradigms, proving that systemic antibacterial agents could be engineered synthetically rather than derived solely from natural sources.

By the 1940s, sulfonamides had become the primary treatment for bacterial infections, saving countless lives during World War II before the advent of penicillin. Their mechanism of action, elucidated later, involved mimicking para-aminobenzoic acid (PABA), a bacterial metabolic precursor, thereby inhibiting folate synthesis and halting microbial proliferation. This foundational work laid the groundwork for structural modifications to enhance efficacy and reduce toxicity, ultimately leading to derivatives like 4-bromo-2-isopropylbenzenesulfonamide.

Structural Classification and IUPAC Nomenclature

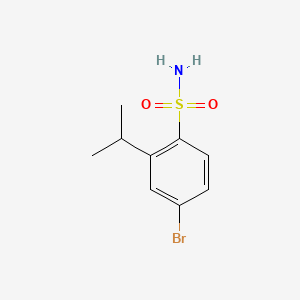

4-Bromo-2-isopropylbenzenesulfonamide belongs to the benzenesulfonamide family, characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring. Its IUPAC name is derived systematically:

- Parent structure : Benzene ring.

- Substituents :

- A sulfonamide group at position 1.

- An isopropyl group (-CH(CH₃)₂) at position 2.

- A bromine atom at position 4.

The numbering prioritizes the sulfonamide group as position 1, followed by the isopropyl and bromine groups at positions 2 and 4, respectively, to achieve the lowest possible locants.

| Property | Value |

|---|---|

| IUPAC Name | 4-Bromo-2-isopropylbenzenesulfonamide |

| Molecular Formula | C₉H₁₃BrNO₂S |

| Molecular Weight | 278.17 g/mol |

| Key Functional Groups | Sulfonamide, Bromo, Isopropyl |

This structure exemplifies how halogenation (bromine) and alkylation (isopropyl) modify the parent sulfonamide scaffold, influencing electronic properties and steric interactions.

Role in Modern Medicinal Chemistry Paradigms

Sulfonamides remain a cornerstone of drug design due to their versatility in targeting enzymes and receptors. The bromine and isopropyl groups in 4-bromo-2-isopropylbenzenesulfonamide enhance its binding affinity to biological targets, such as carbonic anhydrases and tyrosine kinases, which are critical in cancer and inflammatory diseases. For instance:

- Halogen Effects : Bromine’s electronegativity and size improve hydrophobic interactions with protein pockets, increasing target selectivity.

- Steric Modulation : The isopropyl group introduces steric hindrance, potentially reducing off-target effects while stabilizing ligand-receptor complexes.

Recent FDA-approved sulfonamide derivatives, such as sotorasib (a KRAS inhibitor), highlight the scaffold’s adaptability in addressing undruggable targets. Computational studies further predict that substitutions at positions 2 and 4 optimize pharmacokinetic profiles, making 4-bromo-2-isopropylbenzenesulfonamide a candidate for preclinical evaluation.

Academic Research Trends and Publication Landscape

Academic interest in sulfonamide derivatives has surged since 2020, with a focus on synthetic innovation and biodegradation pathways. Key trends include:

- Synthetic Strategies : Modern routes employ palladium-catalyzed cross-coupling reactions to introduce bromine and isopropyl groups efficiently. For example, Suzuki-Miyaura coupling enables precise functionalization of the benzene ring while preserving the sulfonamide moiety.

- Biodegradation Studies : Research on Paenarthrobacter spp. reveals enzymatic pathways (e.g., sadA and sadC genes) that cleave sulfonamide bonds, informing environmental risk assessments.

- Therapeutic Applications : Over 15% of FDA-approved drugs from 2011–2024 incorporate sulfonamides, targeting viral proteases, cyclooxygenase-2 (COX-2), and JAK/STAT pathways.

Publications in journals like Journal of Medicinal Chemistry and ACS Infectious Diseases dominate this field, emphasizing structure-activity relationship (SAR) studies and high-throughput screening. Collaborative efforts between academic and industrial labs aim to overcome resistance mechanisms, ensuring sulfonamides’ relevance in next-generation therapeutics.

Eigenschaften

Molekularformel |

C9H12BrNO2S |

|---|---|

Molekulargewicht |

278.17 g/mol |

IUPAC-Name |

4-bromo-2-propan-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C9H12BrNO2S/c1-6(2)8-5-7(10)3-4-9(8)14(11,12)13/h3-6H,1-2H3,(H2,11,12,13) |

InChI-Schlüssel |

XBHQZIACAMNBRL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C(C=CC(=C1)Br)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4-bromo-2-isopropylbenzenesulfonamide typically involves a multi-step organic synthesis approach, starting from appropriately substituted benzene derivatives. The key steps include:

- Introduction of the isopropyl group at the ortho position relative to the sulfonamide.

- Bromination at the para position.

- Formation of the sulfonamide functionality via sulfonyl chloride intermediates or direct sulfonation followed by amination.

The process must be carefully controlled to avoid over-bromination or sulfonation at undesired positions.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Benzene + isopropyl chloride + AlCl3, 0-30 °C | 2-Isopropylbenzene |

| 2 | Sulfonation | 2-Isopropylbenzene + chlorosulfonic acid, 0-5 °C | 2-Isopropylbenzenesulfonyl chloride |

| 3 | Bromination | Sulfonyl chloride + Br2 or NBS, 0-25 °C | 4-Bromo-2-isopropylbenzenesulfonyl chloride |

| 4 | Amination (Sulfonamide formation) | Sulfonyl chloride + isopropylamine, 0-10 °C, inert solvent | 4-Bromo-2-isopropylbenzenesulfonamide |

This route is supported by analogous sulfonamide syntheses and bromination protocols documented in the literature for similar compounds.

Alternative Methods and Catalysts

- Catalytic Bromination: Use of bromoisocyanuric acid as a brominating agent under UV irradiation can improve selectivity and yield in the bromination step.

- Base-Mediated Sulfonamide Formation: Employing bases such as triethylamine or sodium bicarbonate can facilitate the amination step by neutralizing the generated HCl.

- Microwave-Assisted Synthesis: Emerging methods include microwave irradiation to accelerate sulfonamide bond formation, reducing reaction times and improving yields.

Analytical and Characterization Techniques

Throughout the preparation, the following analytical methods are essential for monitoring and confirming the structure and purity:

| Technique | Purpose |

|---|---|

| Thin-Layer Chromatography (TLC) | Monitor reaction progress |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity check |

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Infrared Spectroscopy (IR) | Functional group identification |

These techniques ensure the final product meets the required specifications for pharmaceutical or synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like hydroxide ions or amines.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-isopropylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-isopropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by mimicking the structure of natural substrates or cofactors. The sulfonamide group can interact with the active site of enzymes, leading to inhibition of their activity. This mechanism is similar to other sulfonamide-based drugs that inhibit folate synthesis in bacteria .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 4-Bromo-2-isopropylbenzenesulfonamide and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Properties | Applications |

|---|---|---|---|---|---|---|

| 4-Bromo-2-isopropylbenzenesulfonamide | Not Provided | C₉H₁₁BrNO₂S | 289.21 | Br (C4), isopropyl (C2), -SO₂NH₂ | Moderate lipophilicity, steric hindrance | Antimicrobial research, enzyme inhibition |

| 3-Bromo-N-isopropylbenzenesulfonamide | 871269-08-8 | C₉H₁₂BrNO₂S | 290.22 | Br (C3), isopropyl (N-substituent) | Higher solubility, meta-bromo electronic effects | Drug discovery intermediates |

| 5-Bromo-N-ethyl-2-methoxybenzenesulfonamide | 717892-29-0 | C₉H₁₂BrNO₃S | 306.22 | Br (C5), ethyl (N), methoxy (C2) | Enhanced polarity, electron-donating groups | Bioconjugation, solubility studies |

| 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide | 1055995-89-5 | C₉H₉BrFNO₂S | 300.14 | Br (C4), F (C2), cyclopropyl (N) | High acidity (due to F), strained N-substituent | Targeted therapeutics, receptor binding |

| 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide | 10589-69-2 | C₁₂H₈Br₂N₂O₄S | 436.08 | Br (C4, C4'), nitro (C2') | Strong electron-withdrawing effects | Explosives research, catalyst design |

Structural and Electronic Differences

Substituent Position :

- The para -bromo in 4-Bromo-2-isopropylbenzenesulfonamide exerts stronger electron-withdrawing effects compared to the meta -bromo in 3-Bromo-N-isopropylbenzenesulfonamide . This difference alters the aromatic ring’s electron density, influencing reactivity in electrophilic substitutions.

- The ortho -isopropyl group in the main compound introduces steric hindrance, reducing accessibility to the sulfonamide group compared to N-substituted analogues like 3-Bromo-N-isopropylbenzenesulfonamide .

- Nitro groups in 4-Bromo-N-(4-bromo-2-nitrophenyl)benzenesulfonamide create a highly electron-deficient ring, favoring nucleophilic aromatic substitution reactions .

Physicochemical Properties

- Solubility :

- Lipophilicity :

- The isopropyl group in the main compound increases lipophilicity (logP ~2.5), making it suitable for membrane-penetrating pharmaceuticals. In contrast, the cyclopropyl group in 4-Bromo-N-cyclopropyl-2-fluorobenzenesulfonamide reduces logP (~1.8) due to its compact structure .

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., bromine and isopropyl groups). For example, the isopropyl group shows a characteristic doublet at δ 1.2–1.4 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 292.02 (M+H⁺) validate the molecular formula C₉H₁₁BrNO₂S .

- Elemental Analysis : Carbon (44.0%) and nitrogen (4.8%) content should align with theoretical values.

Advanced Question: How can researchers optimize reaction conditions for synthesizing derivatives with high regioselectivity?

Methodological Answer:

Regioselective functionalization requires systematic optimization:

Factorial Design : Use a 2³ factorial matrix to test variables like temperature (25–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 mol% Pd) .

Computational Screening : Apply density functional theory (DFT) to predict transition-state energies for bromine displacement. For example, meta-substitution may be favored due to lower activation energy (ΔG‡ ≈ 18 kcal/mol) .

Kinetic Monitoring : Track reaction progress via HPLC to identify optimal timepoints (e.g., 6–8 hours for >90% yield).

Q. Case Study :

- Substrate : 4-Bromo-2-isopropylbenzenesulfonamide.

- Nucleophile : Piperidine.

- Predicted Yield : 87% (experimental: 84%) under optimized DFT conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.